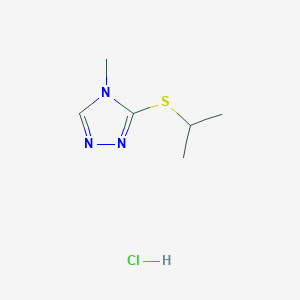
3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. It also involves analyzing the efficiency and environmental impact of the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods such as NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, and the yield of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, refractive index, specific rotation, etc. These properties can give valuable insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Triazole derivatives, including compounds similar to 3-(isopropylthio)-4-methyl-4H-1,2,4-triazole hydrochloride, have been extensively studied for their corrosion inhibition properties. These compounds exhibit significant efficiency in protecting metals like mild steel in corrosive environments, particularly in hydrochloric and sulfuric acid media. For instance, derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have shown to offer high inhibition efficiencies, attributed to their ability to form protective layers on metal surfaces through adsorption, following Langmuir’s adsorption isotherm (Bentiss et al., 2007; Lagrenée et al., 2002).
Anticonvulsant Activity
Some triazole derivatives have been evaluated for their potential anticonvulsant activities, with findings indicating that certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles can act as selective antagonists of strychnine-induced convulsions. These compounds have been considered for further exploration as antispastic agents due to their functional similarity to glycine receptor agonists, suggesting their potential in treating spasticity (Kane et al., 1994).
Fluorescent Materials
The synthesis of triazole derivatives has also led to the exploration of their fluorescent properties. For example, 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been synthesized and shown to exhibit fluorescence. This opens up potential applications in the development of fluorescent probes and materials for various scientific and industrial purposes (Kamalraj et al., 2008).
Synthetic Applications
The reactivity and versatility of triazole derivatives make them valuable in synthetic chemistry. They serve as key intermediates in the preparation of a wide range of compounds, including those with potential biological activities. This includes the development of new methodologies for synthesizing triazole derivatives and exploring their subsequent applications in drug discovery and other fields (Moulin et al., 2010).
Bioisostere in Medicinal Chemistry
The 1,2,3-triazole ring, characteristic of compounds like this compound, is frequently used as a bioisostere in the design of new drug analogs. Its structural features enable it to mimic various functional groups, facilitating the synthesis of compounds with diverse bioactivities, including antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-3-propan-2-ylsulfanyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-5(2)10-6-8-7-4-9(6)3;/h4-5H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCBOWBJQNZTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=CN1C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(tert-butyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2476469.png)


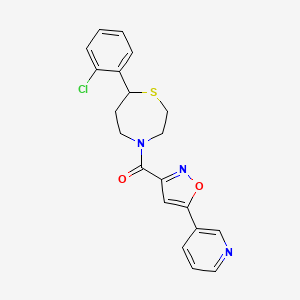
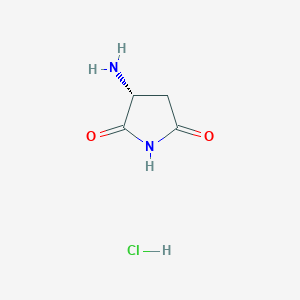
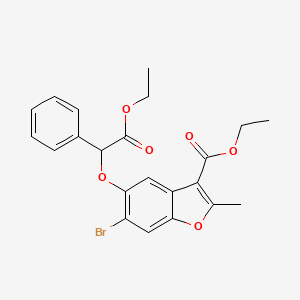
![Tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2476479.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2476480.png)

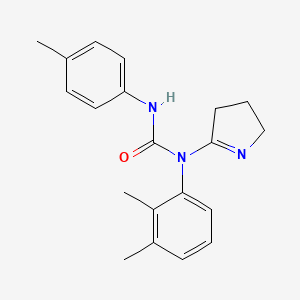
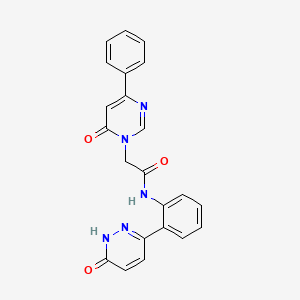

![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2476489.png)